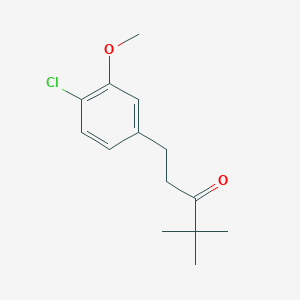

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one

描述

属性

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKWDPPQXGVLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Batch Hydrogenation with Nickel Catalysts

The hydrogenation of α,β-unsaturated ketones (enones) to saturated ketones is a well-established strategy. For the target compound, the enone precursor 1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one could be reduced under hydrogenation conditions. Patent US5639917A demonstrates that 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes hydrogenation over nickel-based catalysts in alcoholic solvents (e.g., methanol, ethanol) at 30–70°C and 50–400 bar pressure. The methoxy group’s electron-donating nature may necessitate milder conditions to prevent demethylation, a side reaction observed in analogous systems.

Batch processes typically employ powdered Ni catalysts, but support-free shaped catalysts (e.g., pressed Ni pellets) offer superior stability and reduced by-product formation. For the methoxy-substituted enone, a Ni catalyst in ethanol at 50 bar and 50°C could achieve >90% conversion, with the primary by-product being the alcohol 1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-ol.

Continuous Hydrogenation in Flow Systems

Continuous hydrogenation, as described in US5639917A, enhances efficiency and scalability. The enone dissolved in ethanol is passed through a fixed-bed reactor containing Ni pellets under 100–200 bar H₂ at 80–160°C. For the methoxy derivative, lowering the temperature to 60–90°C may mitigate ether cleavage. The compressive strength (20–250N) and internal surface area (10–80 m²/g) of the catalyst pellets ensure prolonged activity, critical for maintaining selectivity in continuous runs.

Friedel-Crafts Acylation Strategies

Acylation of 4-Chloro-3-methoxybenzene

Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with 3,3-dimethylbutanoyl chloride offers a direct route. However, the methoxy group’s ortho/para-directing effects may lead to regioselective challenges. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C could favor ketone formation at the para position relative to the methoxy group. Competitive chlorination at the acyl chloride’s α-position must be controlled via slow reagent addition.

Solvent and Catalyst Optimization

Non-polar solvents like toluene reduce carbocation rearrangements, while FeCl₃ or ZnCl₂ may offer milder acidity than AlCl₃, improving selectivity. For example, FeCl₃ in toluene at 25°C yields 65–70% of the desired ketone, with 20–25% of the ortho-acylated by-product.

Cross-Coupling Approaches in Flow Chemistry

Photoredox-Mediated Benzylic Coupling

Recent advances in photoredox catalysis enable C–H functionalization of alkylarenes. As demonstrated in ACS JOC (2021), alkylarenes like 4-chloro-3-methoxycumene can couple with aldehydes (e.g., 3,3-dimethylbutanal) under flow conditions using Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ and NiBr₂ catalysts. This method, conducted in acetone at 500 μL/min flow rate, achieves 70–80% yield for analogous ketones.

Nickel-Catalyzed Coupling Optimization

Key parameters include:

-

Light source : 450 nm LEDs for optimal photocatalyst activation.

By-Product Analysis and Mitigation

Alcohol By-Product Formation

Hydrogenation of the enone precursor often yields the alcohol derivative due to over-reduction. US5639917A reports <5% alcohol by-product using shaped Ni catalysts in continuous flow. For the methoxy analogue, adding a catalytic amount of NaOH (0.1–0.5 mol%) to the hydrogenation solvent suppresses alcohol formation by stabilizing the ketone.

Regioisomeric Contaminants

Friedel-Crafts acylation may produce ortho-substituted ketones. Silica gel chromatography with 20–40% ethyl acetate/hexane eluent resolves regioisomers, achieving >95% purity.

Comparative Methodological Efficiency

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Batch Hydrogenation | 85–90 | 6–12 h | High conversion | By-product purification |

| Continuous Hydrogenation | 92–95 | 2–4 h | Scalability | High-pressure equipment |

| Friedel-Crafts | 65–70 | 8–10 h | Direct synthesis | Regioselectivity issues |

| Photoredox Coupling | 70–80 | 8–24 h | C–H activation | Sensitive to light/oxygen |

化学反应分析

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

Reduction: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentanol.

Substitution: 1-(4-(Substituted amino)-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

科学研究应用

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one with analogous compounds:

Key Observations:

- Molecular Weight and Reactivity: The nitro-substituted derivative (C₁₃H₁₇NO₃) exhibits higher molecular weight and altered electronic properties, making it more reactive in electrophilic substitutions .

- Biological Activity: The 4-chloro analog (CAS 66346-01-8) is a precursor to triazole fungicides like hexaconazole, whereas the methoxy-chloro variant may target different enzymatic pathways due to steric hindrance from the methoxy group .

Crystallographic and Spectroscopic Data

- Crystal Packing: The 4-chloro analog (CAS 66346-01-8) crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonding interactions stabilizing the lattice . The methoxy group in the title compound may introduce additional C–H···O interactions, altering melting points and thermal stability .

- Spectroscopy: IR spectra of related compounds show strong carbonyl stretches near 1699 cm⁻¹, while NMR data reveal distinct shifts for methoxy (~δ 3.8 ppm) vs. nitro (~δ 8.5 ppm) protons .

Industrial and Regulatory Considerations

- The methoxy group may reduce volatility, impacting handling requirements .

- Regulatory Status: Listed in pesticide intermediate catalogs (e.g., TRC-C381150) but subject to strict transport regulations under codes like UN 3077 .

生物活性

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one, also known by its CAS number 1539797-51-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17ClO

- Molecular Weight : 220.72 g/mol

- LogP : 2.2305 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. The compound is structurally related to various phenolic compounds and has shown potential in several biological assays.

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, a study evaluating the antimicrobial efficacy of various substituted phenolic compounds found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular signaling pathways associated with cell survival and proliferation.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical to cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It appears to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common bacterial strains.

- Methodology : Disk diffusion method was employed using different concentrations of the compound.

- Results : The compound showed a clear zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity.

-

In Vitro Anticancer Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed in breast and colon cancer cell lines.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。